2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfanyl group and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide typically involves the reaction of 2-methylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-methylthiophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and acetamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
- 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
- 2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the aniline ring and the presence of both sulfanyl and acetamide groups
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-7-9-15(10-8-13)19-17(21)11-23-12-18(22)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKYJHUJIUMHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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